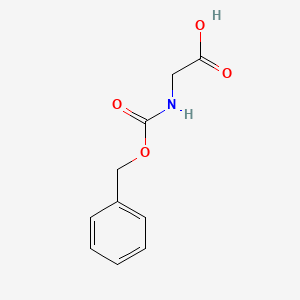

N-Benzyl-N-Cbz-glycine

Description

N-Benzyloxycarbonylglycine has been reported in Phaseolus vulgaris with data available.

structure given in first source

Structure

3D Structure

Properties

IUPAC Name |

2-(phenylmethoxycarbonylamino)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO4/c12-9(13)6-11-10(14)15-7-8-4-2-1-3-5-8/h1-5H,6-7H2,(H,11,14)(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJUMAFVKTCBCJK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8061559 | |

| Record name | Glycine, N-[(phenylmethoxy)carbonyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8061559 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White powder; [Alfa Aesar MSDS] | |

| Record name | N-Benzyloxycarbonylglycine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20875 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

1138-80-3 | |

| Record name | Benzyloxycarbonylglycine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1138-80-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Benzyloxycarbonylglycine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001138803 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Carbobenzyloxyglycine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2526 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Glycine, N-[(phenylmethoxy)carbonyl]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Glycine, N-[(phenylmethoxy)carbonyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8061559 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-benzyloxycarbonylglycine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.196 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

N-Benzyl-N-Cbz-glycine synthesis from benzylamine and glyoxylic acid

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details a proposed synthetic pathway for N-Benzyl-N-Cbz-glycine, a valuable building block in medicinal chemistry and peptide synthesis. The synthesis commences with the reductive amination of benzylamine and glyoxylic acid to form N-benzylglycine, which is subsequently protected in situ with a benzyloxycarbonyl (Cbz) group. This guide provides a comprehensive experimental protocol, tabulated quantitative data, and detailed workflow diagrams to facilitate its application in a research and development setting.

Synthetic Strategy: A Two-Step, One-Pot Approach

The synthesis of this compound is designed as a sequential two-step, one-pot reaction to maximize efficiency and yield while minimizing purification steps.

Step 1: Reductive Amination. The initial step involves the formation of an imine intermediate from the condensation of benzylamine and glyoxylic acid. This intermediate is then reduced in situ to the secondary amine, N-benzylglycine.

Step 2: N-Cbz Protection. Following the successful formation of N-benzylglycine, the reaction mixture is treated with benzyl chloroformate (Cbz-Cl) under basic conditions to yield the final product, this compound.

The overall reaction scheme is presented below:

Caption: Overall reaction scheme for the synthesis of this compound.

Experimental Protocol

This section provides a detailed, step-by-step protocol for the synthesis of this compound.

Materials and Reagents:

| Reagent | Molecular Weight ( g/mol ) | Molar Equivalents |

| Benzylamine | 107.15 | 1.0 |

| Glyoxylic acid | 74.04 | 1.0 |

| Sodium borohydride | 37.83 | 1.1 |

| Sodium hydroxide | 40.00 | As required |

| Benzyl chloroformate | 170.59 | 1.1 |

| Methanol | - | Solvent |

| Diethyl ether | - | Solvent |

| Hydrochloric acid (conc.) | - | For acidification |

| Sodium sulfate (anhydrous) | - | Drying agent |

Procedure:

-

Reductive Amination:

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve benzylamine (1.0 eq) in methanol.

-

Cool the solution to 0°C in an ice bath.

-

Slowly add an aqueous solution of glyoxylic acid (1.0 eq) to the cooled benzylamine solution while stirring.

-

Stir the reaction mixture at 0°C for 30 minutes to facilitate imine formation.

-

Gradually add sodium borohydride (1.1 eq) portion-wise to the reaction mixture, maintaining the temperature at 0°C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

-

In situ N-Cbz Protection:

-

Upon completion of the reductive amination, cool the reaction mixture back to 0°C.[1]

-

Adjust the pH of the solution to approximately 9-10 with a 2 N sodium hydroxide solution.

-

Simultaneously, add benzyl chloroformate (1.1 eq) and a 4 N sodium hydroxide solution dropwise to the reaction mixture, maintaining the temperature at 0°C and the pH between 9 and 10.[1]

-

Stir the reaction vigorously at 0°C for 2 hours, then allow it to warm to room temperature and stir for another 30 minutes.[1]

-

-

Work-up and Purification:

-

Transfer the reaction mixture to a separatory funnel and wash with diethyl ether to remove any unreacted benzyl chloroformate.[1]

-

Separate the aqueous layer and cool it to 0°C.

-

Acidify the aqueous layer to a pH of 2-3 with concentrated hydrochloric acid.[1]

-

Extract the product with diethyl ether (3 x volumes).

-

Combine the organic extracts and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

The final product, N-benzyl-N-benzyloxycarbonyl-glycine, is typically obtained as an oil.[1] Further purification can be achieved by column chromatography on silica gel if necessary.

-

Data Presentation

3.1. Expected Yield and Physical Properties:

| Product | Molecular Formula | Molecular Weight ( g/mol ) | Theoretical Yield | Physical Appearance |

| This compound | C17H17NO4 | 299.32 | >85% | Oil |

3.2. Spectroscopic Data:

| Expected ¹H NMR Chemical Shifts (δ, ppm) | Expected ¹³C NMR Chemical Shifts (δ, ppm) |

| 7.20-7.40 (m, 10H, Ar-H) | 171-173 (C=O, carboxylic acid) |

| 5.10-5.20 (s, 2H, Cbz-CH₂) | 156-158 (C=O, carbamate) |

| 4.50-4.60 (s, 2H, Benzyl-CH₂) | 135-137 (Ar-C, quaternary) |

| 3.90-4.00 (s, 2H, Glycine-CH₂) | 127-129 (Ar-CH) |

| 10.0-12.0 (br s, 1H, COOH) | 67-68 (Cbz-CH₂) |

| 52-54 (Benzyl-CH₂) | |

| 49-51 (Glycine-CH₂) |

Mandatory Visualizations

4.1. Experimental Workflow Diagram:

Caption: Experimental workflow for the synthesis of this compound.

4.2. Logical Relationship of Synthesis Steps:

Caption: Logical flow of the synthetic steps.

Conclusion

This technical guide outlines a robust and efficient one-pot synthesis of this compound from readily available starting materials. The detailed experimental protocol and workflow diagrams provide a clear roadmap for researchers in the field of drug discovery and peptide chemistry. The presented methodology offers a practical approach for the preparation of this important synthetic intermediate.

References

An In-depth Technical Guide to the Physicochemical Properties of N-Benzyl-N-Cbz-glycine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of N-Benzyl-N-Cbz-glycine, a protected amino acid derivative utilized in synthetic organic chemistry, particularly in the field of peptide synthesis. This document outlines its key physical and chemical characteristics, detailed experimental protocols for their determination, and a workflow for property analysis.

Core Physicochemical Properties

This compound, systematically named 2-[benzyl(phenylmethoxycarbonyl)amino]acetic acid, is a derivative of glycine with both a benzyl and a benzyloxycarbonyl (Cbz) group protecting the amine functionality. This dual protection imparts specific solubility and reactivity characteristics crucial for its application in multi-step syntheses.

Quantitative Data Summary

The physicochemical properties of this compound are summarized in the table below. It is important to note that due to the specific and niche nature of this compound, some of the data presented are computationally predicted values, which are valuable for initial experimental design and assessment.

| Property | Value | Source |

| Molecular Formula | C₁₇H₁₇NO₄ | PubChem[1] |

| Molecular Weight | 299.32 g/mol | PubChem[1] |

| Physical State | Oil | PrepChem.com |

| Melting Point | Not Applicable (Oil at room temperature) | PrepChem.com |

| Boiling Point | ~485.9 °C at 760 mmHg (Predicted) | |

| Water Solubility | Low (Predicted) | |

| pKa (acidic) | ~3.5 (Predicted) | |

| logP (Octanol-Water Partition Coefficient) | 2.7 (Predicted) |

Experimental Protocols

The following sections detail generalized experimental methodologies for the determination of the key physicochemical properties of this compound. These protocols are based on established laboratory techniques and can be adapted for this specific compound.

Determination of Melting Point

Principle: The melting point of a solid is the temperature at which it changes state from solid to liquid. For pure crystalline compounds, this occurs over a narrow range. As this compound is described as an oil, this method would be applicable only if a solid form can be obtained through crystallization.

Apparatus:

-

Melting point apparatus (e.g., DigiMelt, Thiele tube)

-

Capillary tubes

-

Spatula

-

Mortar and pestle (if starting with larger crystals)

Procedure:

-

Sample Preparation: A small amount of the crystalline solid is finely ground and packed into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus.

-

Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, especially when approaching the expected melting point.

-

Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid has turned into a clear liquid (completion of melting) are recorded. This range is the melting point of the substance.

Determination of Solubility (Shake-Flask Method)

Principle: The equilibrium solubility is determined by creating a saturated solution of the compound in a specific solvent at a controlled temperature and then measuring the concentration of the dissolved solute.

Apparatus:

-

Shake-flask or orbital shaker with temperature control

-

Vials with screw caps

-

Centrifuge

-

Syringe filters (chemically inert, e.g., PTFE)

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system or a UV-Vis spectrophotometer

Procedure:

-

Sample Preparation: An excess amount of this compound is added to a known volume of the solvent (e.g., water, ethanol, DMSO) in a vial.

-

Equilibration: The vial is sealed and agitated in a temperature-controlled shaker for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: The suspension is allowed to stand, and the undissolved solid is then separated from the solution by centrifugation followed by filtration of the supernatant through a syringe filter.

-

Quantification: The concentration of the dissolved compound in the clear filtrate is determined using a validated analytical method such as HPLC or UV-Vis spectroscopy, against a standard curve of known concentrations.

-

Reporting: The solubility is reported in units such as mg/mL or mol/L at the specified temperature.

Determination of pKa (Potentiometric Titration)

Principle: The pKa, the negative logarithm of the acid dissociation constant, is determined by monitoring the pH of a solution of the compound as a titrant (a strong acid or base) is added incrementally. The pKa corresponds to the pH at the half-equivalence point.

Apparatus:

-

Calibrated pH meter with an electrode

-

Burette

-

Stir plate and stir bar

-

Beaker

Procedure:

-

Solution Preparation: A known concentration of this compound is dissolved in a suitable solvent, often a co-solvent system (e.g., water-methanol) if the compound has low aqueous solubility.

-

Titration Setup: The solution is placed in a beaker with a stir bar, and the pH electrode is immersed in the solution.

-

Titration: A standardized solution of a strong base (e.g., NaOH) is added in small, precise increments from a burette.

-

Data Collection: The pH of the solution is recorded after each addition of the titrant, allowing the system to equilibrate.

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The equivalence point is determined from the inflection point of the curve. The pKa is the pH at which half of the volume of the titrant needed to reach the equivalence point has been added.

Determination of logP (Shake-Flask Method)

Principle: The partition coefficient (P) is the ratio of the concentration of a compound in a mixture of two immiscible phases at equilibrium, typically n-octanol and water. The logarithm of this ratio is logP.

Apparatus:

-

Separatory funnel or vials

-

Shaker

-

Centrifuge

-

Analytical instrumentation (HPLC or UV-Vis spectrophotometer)

Procedure:

-

Phase Preparation: n-Octanol and water are mutually saturated by shaking them together and allowing the layers to separate.

-

Partitioning: A known amount of this compound is dissolved in one of the phases (usually the one in which it is more soluble). This solution is then mixed with a known volume of the other phase in a separatory funnel or vial.

-

Equilibration: The mixture is shaken for a period to allow for the compound to partition between the two phases until equilibrium is reached.

-

Phase Separation: The mixture is allowed to stand, and the two phases are separated. Centrifugation can be used to ensure a clean separation.

-

Quantification: The concentration of the compound in each phase is determined using an appropriate analytical technique like HPLC or UV-Vis spectroscopy.

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of P.

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for the determination of the key physicochemical properties of a chemical compound like this compound.

Workflow for Physicochemical Property Determination.

References

An In-depth Technical Guide to N-Benzyloxycarbonyl-glycine (N-Cbz-glycine)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-Benzyloxycarbonyl-glycine (N-Cbz-glycine), a critical building block in peptide synthesis and various applications within drug development and biochemical research. This document details its chemical identity, spectral properties, and a standard synthesis protocol.

Chemical Identity and Properties

N-Cbz-glycine is a derivative of the amino acid glycine where the amino group is protected by a benzyloxycarbonyl (Cbz or Z) group. This protection is vital in peptide synthesis to prevent unwanted side reactions.

| Identifier | Value |

| Compound Name | N-Benzyloxycarbonyl-glycine |

| Synonyms | N-Cbz-glycine, Z-Gly-OH, Carbobenzoxyglycine |

| CAS Number | 1138-80-3[1][2] |

| Molecular Formula | C₁₀H₁₁NO₄[1][2] |

| Molecular Weight | 209.20 g/mol [1][3] |

| Appearance | White crystalline powder[1] |

| Solubility | Soluble in methanol, insoluble in water.[4] |

Spectral Data

The following tables summarize the key spectral data for N-Cbz-glycine, providing essential information for its characterization.

¹H NMR Spectral Data

The ¹H NMR spectrum provides information on the hydrogen atoms in the molecule.

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 12.6 | s | 1H | -COOH |

| 7.58 | t, J=6.2 Hz | 1H | -NH |

| 7.37 - 7.32 | m | 5H | Aromatic (C₆H₅) |

| 5.047 | s | 2H | -CH₂- (benzyl) |

| 3.684 | d, J=6.2 Hz | 2H | -CH₂- (glycine) |

| Solvent: DMSO-d₆, Frequency: 400 MHz[5] |

¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule.

| Chemical Shift (ppm) | Assignment |

| 171.5 | C=O (acid) |

| 156.8 | C=O (carbamate) |

| 137.2 | C (aromatic, quaternary) |

| 128.5 | CH (aromatic) |

| 127.9 | CH (aromatic) |

| 127.8 | CH (aromatic) |

| 65.7 | -CH₂- (benzyl) |

| 43.5 | -CH₂- (glycine) |

| Solvent: Not specified in the available public data. |

Mass Spectrometry Data

Mass spectrometry provides information on the mass-to-charge ratio of the molecule and its fragments.

| m/z | Relative Intensity (%) | Fragment |

| 209 | 1.7 | [M]⁺ |

| 108 | 100.0 | [C₇H₈O]⁺ |

| 107 | 67.7 | [C₇H₇O]⁺ |

| 91 | 46.1 | [C₇H₇]⁺ |

| 79 | 99.8 | [C₆H₇]⁺ |

| 77 | 50.2 | [C₆H₅]⁺ |

| Method: Electron Ionization (EI)[5] |

Experimental Protocols

Synthesis of N-Cbz-glycine

This protocol describes a common method for the synthesis of N-Cbz-glycine from glycine and benzyl chloroformate.

Materials:

-

Glycine

-

2 M Sodium hydroxide (NaOH) solution

-

Benzyl chloroformate (Cbz-Cl)

-

4 M Sodium hydroxide (NaOH) solution

-

Diethyl ether

-

Concentrated hydrochloric acid (HCl)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve glycine (0.1 mol) in 50 mL of 2 M aqueous sodium hydroxide solution.

-

Cool the solution to 0°C in an ice bath.

-

Simultaneously add benzyl chloroformate (1.2 equivalents) and 25 mL of 4 M aqueous sodium hydroxide solution dropwise to the glycine solution over a period of 30 minutes, maintaining the temperature at 0°C.

-

Stir the mixture for an additional 10 minutes at 0°C, then allow it to warm to room temperature.

-

Extract the aqueous solution twice with diethyl ether to remove any unreacted benzyl chloroformate.

-

Acidify the aqueous layer to a pH of 1 with concentrated hydrochloric acid.

-

A precipitate of N-Cbz-glycine will form. Filter the precipitate, wash it with a small amount of cold water, and dry it to obtain the final product.

Mandatory Visualizations

The following diagrams illustrate key aspects of the synthesis and structure of N-Cbz-glycine.

Caption: Workflow for the synthesis of N-Cbz-glycine.

References

The Dual Role of Benzyl and Cbz Groups in Modern Synthesis: A Technical Guide

For researchers, scientists, and drug development professionals, the strategic use of protecting groups is a cornerstone of successful multi-step organic synthesis. Among the arsenal of available protecting groups, the benzyl (Bn) and carboxybenzyl (Cbz or Z) groups hold a prominent position, particularly in the complex landscape of peptide synthesis and drug development. This technical guide provides an in-depth analysis of the core principles, applications, and experimental considerations for these two vital protecting groups.

The benzyl and Cbz groups, while both utilizing the benzyl moiety, offer distinct reactivity profiles that allow for their strategic and often orthogonal application in complex molecule synthesis. The benzyl group is typically used to protect alcohols, phenols, and amines as benzyl ethers and N-benzylamines, respectively. In contrast, the carboxybenzyl group is primarily employed for the protection of amines as carbamates.[1][2]

Core Principles: Structure and Mechanism

The benzyl protecting group is introduced by reacting the functional group (e.g., an alcohol or amine) with a benzyl halide, such as benzyl bromide (BnBr), in the presence of a base.[2] The Cbz group, on the other hand, is introduced by treating an amine with benzyl chloroformate (Cbz-Cl) under basic conditions, a reaction often referred to as the Schotten-Baumann reaction.[1][3]

The stability of the benzyl group towards a wide range of acidic and basic conditions makes it a robust protecting group for various synthetic transformations.[4] The Cbz group, as a carbamate, also offers considerable stability but can be cleaved under specific acidic conditions, in addition to the primary deprotection method it shares with the benzyl group.[1][5]

Deprotection of both Bn and Cbz groups is most commonly achieved through catalytic hydrogenolysis.[2][6] This method involves the use of a palladium catalyst, typically on a carbon support (Pd/C), and a source of hydrogen, such as hydrogen gas (H₂) or a transfer hydrogenation reagent like ammonium formate.[5][6] The reaction is generally clean and high-yielding, producing toluene as a byproduct.[6]

Orthogonal Deprotection Strategies

A key advantage in multi-step synthesis is the ability to selectively remove one protecting group in the presence of others, a concept known as orthogonality. While both Bn and Cbz are susceptible to hydrogenolysis, the Cbz group's lability to strong acids like HBr in acetic acid allows for its selective removal in the presence of a benzyl ether.[5][7] This orthogonality is crucial in complex synthetic routes where differential protection is required.

Quantitative Data Summary

The selection of a protecting group and its corresponding deprotection strategy is often guided by quantitative data on reaction efficiency and substrate compatibility. The following tables summarize typical reaction conditions and outcomes for the protection and deprotection of amines with benzyl and Cbz groups.

| Protecting Group | Reagents and Conditions | Solvent | Temperature | Typical Yield | Reference |

| Benzyl (Bn) | Benzyl bromide (BnBr), K₂CO₃ | Methanol or Acetonitrile | Reflux | High | [8] |

| Cbz | Benzyl chloroformate (Cbz-Cl), NaHCO₃ | THF/H₂O (2:1) | 0 °C to RT | 90% | [1][3] |

| Cbz | Cbz-Cl, PEG-400 | PEG-400 | Room Temperature | Excellent | [9] |

| Cbz | Cbz-Cl, Water | Water | Room Temperature | High | [10] |

Table 1: Comparison of Protection Methods for Amines.

| Protecting Group | Deprotection Method | Reagents and Conditions | Solvent | Reaction Time | Typical Yield | Reference |

| Benzyl (Bn) | Catalytic Hydrogenolysis | H₂, 10% Pd/C | Methanol | Hours to overnight | High | [6][11] |

| Benzyl (Bn) | Transfer Hydrogenolysis | Ammonium formate, 10% Pd/C | Methanol | - | Quantitative | [6] |

| Cbz | Catalytic Hydrogenolysis | H₂, 10% Pd/C | Methanol | 1-16 hours | High | [3][5] |

| Cbz | Transfer Hydrogenolysis | Ammonium formate, 10% Pd/C | Methanol | - | High | [5] |

| Cbz | Acidic Cleavage | HBr in Acetic Acid | Acetic Acid | - | Effective | [5][7] |

| Cbz | Acidic Cleavage | AlCl₃ in HFIP | HFIP | - | High | [12] |

Table 2: Comparison of Deprotection Methods.

Experimental Protocols

Detailed and reliable experimental protocols are critical for the successful implementation of protecting group strategies. The following are representative procedures for the protection of an amine with Cbz-Cl and the subsequent deprotection via catalytic hydrogenolysis.

Protocol 1: Protection of an Amine with Benzyl Chloroformate (Cbz-Cl)[3]

Materials:

-

Amine (1.0 equiv)

-

Benzyl chloroformate (Cbz-Cl, 1.1-1.5 equiv)

-

Sodium bicarbonate (NaHCO₃, 2.0 equiv)

-

Tetrahydrofuran (THF)

-

Water

-

Ethyl acetate (EtOAc)

-

Brine

Procedure:

-

Dissolve the amine in a 2:1 mixture of THF and water.

-

Cool the solution to 0 °C in an ice bath.

-

Add sodium bicarbonate to the solution.

-

Slowly add benzyl chloroformate dropwise to the reaction mixture at 0 °C.

-

Allow the reaction to warm to room temperature and stir for several hours, monitoring completion by TLC.

-

Dilute the reaction mixture with water and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the product by column chromatography if necessary.

Protocol 2: Deprotection of a Cbz-Protected Amine via Catalytic Hydrogenolysis[5]

Materials:

-

Cbz-protected amine (1.0 equiv)

-

10% Palladium on carbon (Pd/C, 5-10 mol%)

-

Methanol (MeOH)

-

Hydrogen gas (H₂) source (e.g., balloon or hydrogenation apparatus)

-

Celite®

Procedure:

-

Dissolve the Cbz-protected amine in methanol.

-

Carefully add 10% Pd/C to the solution.

-

Place the reaction mixture under a hydrogen atmosphere.

-

Stir the reaction vigorously at room temperature.

-

Monitor the reaction progress by TLC.

-

Upon completion, filter the reaction mixture through a pad of Celite® to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to obtain the deprotected amine.

Visualizing the Chemistry: Diagrams and Workflows

To further clarify the chemical transformations and decision-making processes involved, the following diagrams illustrate the protection and deprotection mechanisms, as well as a typical experimental workflow.

References

- 1. total-synthesis.com [total-synthesis.com]

- 2. Benzyl Protection in Organic Chemistry [commonorganicchemistry.com]

- 3. benchchem.com [benchchem.com]

- 4. Benzyl (Bn) Protective Group | Chem-Station Int. Ed. [en.chem-station.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]

- 8. Amine Protection / Deprotection [fishersci.co.uk]

- 9. tandfonline.com [tandfonline.com]

- 10. ijacskros.com [ijacskros.com]

- 11. benchchem.com [benchchem.com]

- 12. Cbz-Protected Amino Groups [organic-chemistry.org]

A Technical Guide to the Solubility of N-Benzyl-N-Cbz-glycine in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of N-Benzyl-N-Cbz-glycine, a key protected amino acid intermediate in peptide synthesis and drug development. Due to the limited availability of precise quantitative solubility data in public literature, this document focuses on providing qualitative solubility information, a detailed experimental protocol for determining solubility, and a logical framework for solubility assessment in a research and development context.

Introduction

This compound, also known as N-(benzyloxycarbonyl)-N-benzylglycine, is a derivative of the amino acid glycine. The presence of both the benzyl (Bn) and benzyloxycarbonyl (Cbz or Z) protecting groups on the nitrogen atom renders the molecule highly nonpolar. This characteristic dictates its solubility profile, making it readily soluble in a range of organic solvents while being poorly soluble in aqueous solutions. Understanding its solubility is critical for its application in organic synthesis, particularly in peptide coupling reactions where solvent choice directly impacts reaction efficiency, yield, and purity.

Solubility Profile of this compound

Currently, specific quantitative solubility data for this compound in various organic solvents is not extensively reported in peer-reviewed literature. However, based on its chemical structure and information from chemical suppliers, a qualitative solubility profile can be summarized.

Table 1: Qualitative Solubility of this compound

| Solvent Class | Specific Solvents | Solubility |

| Polar Aprotic | Dichloromethane (DCM) | Soluble.[1] |

| N,N-Dimethylformamide (DMF) | Expected to be soluble, as it is a common solvent for protected amino acids. | |

| Dimethyl sulfoxide (DMSO) | Expected to be soluble, often used for dissolving protected peptides. | |

| Polar Protic | Methanol | Soluble.[1] |

| Ethanol | Soluble.[2] | |

| Nonpolar | Diethyl Ether | Expected to have some solubility, often used in the work-up of reactions involving this compound. |

| Aqueous | Water | Insoluble.[1][3] |

For comparative purposes, the solubility of the closely related compound N-Carbobenzyloxyglycine (Z-Gly-OH), which lacks the N-benzyl group, has been reported in methanol.

Table 2: Quantitative Solubility of N-Carbobenzyloxyglycine (for reference)

| Compound | Solvent | Solubility (at room temperature) |

| N-Carbobenzyloxyglycine | Methanol | 0.1 g/mL (clear solution)[4] |

This value suggests that this compound is also likely to have high solubility in methanol. However, direct experimental verification is necessary for precise measurements.

Experimental Protocol: Determination of Solubility via the Static Gravimetric Method

The static gravimetric method is a reliable and straightforward technique for determining the equilibrium solubility of a solid compound in a solvent at a specific temperature.

Objective: To determine the solubility of this compound in a given organic solvent at a specified temperature.

Materials:

-

This compound (crystalline solid)

-

Selected organic solvent (e.g., methanol, dichloromethane)

-

Analytical balance (readable to at least 0.1 mg)

-

Thermostatic shaker or water bath

-

Vials with screw caps

-

Syringe filters (chemically compatible with the solvent, e.g., PTFE)

-

Pre-weighed evaporation dishes or vials

-

Drying oven or vacuum oven

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a vial containing a known volume of the selected solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a thermostatic shaker or water bath set to the desired temperature.

-

Allow the mixture to equilibrate for a sufficient period (typically 24-48 hours) with continuous agitation to ensure the solution reaches saturation.

-

-

Sample Collection and Filtration:

-

After equilibration, stop the agitation and allow the excess solid to settle.

-

Carefully draw a known volume of the supernatant (the clear saturated solution) using a syringe.

-

Attach a syringe filter to the syringe and filter the solution into a pre-weighed evaporation dish or vial. This step is critical to remove any undissolved solid particles.

-

-

Solvent Evaporation:

-

Weigh the evaporation dish containing the filtered saturated solution to determine the mass of the solution.

-

Place the dish in a drying oven or vacuum oven at a temperature sufficient to evaporate the solvent without decomposing the solute.

-

Continue drying until a constant weight of the solid residue is achieved.

-

-

Calculation of Solubility:

-

Let:

-

m_dish = mass of the empty evaporation dish

-

m_solution = mass of the evaporation dish with the filtered solution

-

m_residue = mass of the evaporation dish with the dry solid residue

-

-

Calculate the mass of the solute: m_solute = m_residue - m_dish

-

Calculate the mass of the solvent: m_solvent = m_solution - m_residue

-

Solubility can be expressed in various units, for example:

-

g/100 g of solvent = (m_solute / m_solvent) * 100

-

g/L of solvent = (m_solute / volume of solvent used initially) * (1000 / volume of aliquot)

-

-

Visualization of Experimental and Application Workflow

The following diagrams illustrate the logical flow of determining and utilizing solubility data for this compound in a research and development setting.

Caption: Workflow for determining the solubility of this compound.

Caption: Decision-making pathway utilizing solubility data in R&D.

Conclusion

While precise, publicly available quantitative solubility data for this compound remains scarce, its qualitative profile indicates good solubility in common polar organic solvents and poor solubility in water. For researchers and drug development professionals requiring exact solubility values for process optimization, reaction design, and formulation, direct experimental determination is recommended. The provided static gravimetric method offers a robust and accessible protocol for this purpose. The systematic application of such experimentally determined solubility data is fundamental to the successful and efficient use of this compound in the synthesis of complex molecules.

References

An In-depth Technical Guide to the ¹H and ¹³C NMR Analysis of N-Benzyl-N-Cbz-glycine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the expected ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of N-Benzyl-N-Cbz-glycine. Due to the limited availability of public experimental NMR data for this specific compound, this guide presents a predictive analysis based on the known spectral data of its structural analogs, namely N-Cbz-glycine and N-benzylglycine. This approach allows for a reasoned interpretation of the chemical shifts and structural features of this compound.

Molecular Structure

The structure of this compound incorporates a glycine core, N-substituted with both a benzyl group and a benzyloxycarbonyl (Cbz) protecting group.

Caption: Molecular structure of this compound.

Predicted ¹H NMR Data

The predicted ¹H NMR spectrum of this compound in CDCl₃ is expected to show distinct signals for the protons of the glycine methylene group, the benzyl group, and the Cbz group. The chemical shifts are influenced by the electron-withdrawing nature of the adjacent carbonyl and nitrogen atoms.

| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| Carboxylic Acid (COOH) | 10.0 - 12.0 | broad singlet | 1H |

| Aromatic (Benzyl & Cbz) | 7.20 - 7.40 | multiplet | 10H |

| Cbz Methylene (Cbz-CH₂) | 5.15 | singlet | 2H |

| Benzyl Methylene (Bn-CH₂) | 4.60 | singlet | 2H |

| Glycine Methylene (Gly-CH₂) | 4.10 | singlet | 2H |

Predicted ¹³C NMR Data

The predicted ¹³C NMR spectrum in CDCl₃ will display resonances for the carbonyl carbons, the aromatic carbons, and the aliphatic methylene carbons. The chemical shifts are indicative of the electronic environment of each carbon atom.

| Carbon | Predicted Chemical Shift (ppm) |

| Carboxylic Acid Carbonyl (COOH) | 173.0 |

| Cbz Carbonyl (C=O) | 156.5 |

| Aromatic (C, CH) | 127.0 - 136.0 |

| Cbz Methylene (Cbz-CH₂) | 67.5 |

| Benzyl Methylene (Bn-CH₂) | 53.0 |

| Glycine Methylene (Gly-CH₂) | 50.0 |

Experimental Protocols

A general protocol for the acquisition of ¹H and ¹³C NMR spectra of this compound is provided below.

1. Sample Preparation:

-

Weigh approximately 10-20 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃). Tetramethylsilane (TMS) can be added as an internal standard (0 ppm).

-

Transfer the solution to a 5 mm NMR tube.

2. NMR Spectrometer Parameters:

-

Instrument: A 400 MHz or higher field NMR spectrometer is recommended for better resolution.

-

¹H NMR:

-

Pulse Program: Standard single-pulse sequence.

-

Number of Scans: 16-64 scans, depending on the sample concentration.

-

Relaxation Delay: 1-2 seconds.

-

Spectral Width: 0-16 ppm.

-

-

¹³C NMR:

-

Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30).

-

Number of Scans: 1024 or more scans may be necessary to achieve a good signal-to-noise ratio.

-

Relaxation Delay: 2-5 seconds.

-

Spectral Width: 0-200 ppm.

-

3. Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase correct the spectrum.

-

Calibrate the chemical shift scale using the TMS signal at 0 ppm.

-

Integrate the signals in the ¹H NMR spectrum.

-

Identify the peak multiplicities (singlet, doublet, triplet, multiplet).

An In-depth Technical Guide to the Mass Spectrometry Fragmentation Pattern of N-Benzyl-N-Cbz-glycine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the expected mass spectrometry fragmentation pattern of N-Benzyl-N-Cbz-glycine. Drawing upon fragmentation principles of similarly structured molecules, this document outlines the primary fragmentation pathways and characteristic product ions. It also includes a comprehensive, hypothetical experimental protocol for acquiring the mass spectrum of this compound.

Introduction

This compound is a derivative of the amino acid glycine, featuring two common protecting groups: a benzyl (Bn) group and a carboxybenzyl (Cbz or Z) group, both attached to the nitrogen atom. Understanding the fragmentation behavior of this molecule under mass spectrometry conditions is crucial for its identification, characterization, and quality control in synthetic chemistry and drug development processes. This guide will explore the anticipated fragmentation pathways under electrospray ionization (ESI) conditions followed by collision-induced dissociation (CID).

Predicted Fragmentation Pathways

The fragmentation of this compound is expected to be dominated by the lability of the N-benzyl and N-Cbz protecting groups. The primary fragmentation events are predicted to be the cleavage of the benzylic C-N bond and various cleavages within the Cbz group.

The logical flow of the major fragmentation pathways is illustrated below:

Caption: Predicted major fragmentation pathways of protonated this compound.

Quantitative Data Summary

The following table summarizes the predicted major fragment ions for this compound. The mass-to-charge ratios (m/z) are calculated for the monoisotopic masses.

| Fragment Ion | Proposed Structure | m/z (Monoisotopic) | Description of Loss |

| [M+H]⁺ | C₁₇H₁₇NO₄ | 299.12 | Precursor Ion |

| Fragment 1 | [C₇H₇]⁺ | 91.05 | Tropylium ion from either Benzyl or Cbz group |

| Fragment 2 | [C₁₀H₁₀NO₄]⁺ | 208.06 | Loss of a benzyl radical from the N-benzyl group |

| Fragment 3 | [C₁₀H₉NO₄]⁺ | 207.05 | Loss of toluene from the Cbz group |

| Fragment 4 | [C₉H₁₀NO₂]⁺ | 164.07 | Subsequent loss of CO₂ from Fragment 2 |

| Fragment 5 | [C₈H₈NO₂]⁺ | 150.05 | Loss of the carboxyl group from Fragment 2 |

| Fragment 6 | [C₂H₄NO₂]⁺ | 74.02 | Loss of the benzyl group from Fragment 3 |

Detailed Fragmentation Analysis

The fragmentation of this compound is anticipated to proceed through several key pathways initiated by the protonation of the molecule, likely at the carbonyl oxygen of the Cbz group or the carboxylic acid.

-

Formation of the Tropylium Ion (m/z 91): A ubiquitous and often base peak in the mass spectra of compounds containing a benzyl group is the tropylium ion ([C₇H₇]⁺) at m/z 91. This stable aromatic cation can be formed by the cleavage of the C-N bond of the N-benzyl group or from the benzylic portion of the Cbz group.

-

Loss of a Benzyl Radical (m/z 208): Cleavage of the N-CH₂ bond of the benzyl group can lead to the loss of a benzyl radical (C₇H₇•), resulting in a fragment ion at m/z 208.

-

Loss of Toluene (m/z 207): A characteristic fragmentation of the Cbz group involves the loss of toluene (C₇H₈), leading to a fragment at m/z 207.

-

Secondary Fragmentations: The primary fragment ions can undergo further fragmentation. For instance, the ion at m/z 208 can lose a molecule of carbon dioxide (CO₂) to form a fragment at m/z 164. The ion at m/z 207 may lose a benzyl radical to yield a smaller fragment at m/z 74, corresponding to protonated glycine.

The interplay of these pathways will define the overall fragmentation pattern. The relative abundance of these fragments will depend on the specific conditions of the mass spectrometry experiment, such as the collision energy.

Experimental Protocol

This section provides a detailed hypothetical protocol for the analysis of this compound using Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (LC-ESI-MS/MS).

5.1. Sample Preparation

-

Standard Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in methanol.

-

Working Solution: Dilute the stock solution to a final concentration of 10 µg/mL with a 50:50 mixture of methanol and deionized water containing 0.1% formic acid. The formic acid aids in the protonation of the analyte.

5.2. Liquid Chromatography

-

LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

-

Mobile Phase A: Deionized water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient:

-

0-1 min: 5% B

-

1-5 min: 5% to 95% B

-

5-7 min: 95% B

-

7-7.1 min: 95% to 5% B

-

7.1-10 min: 5% B

-

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

Column Temperature: 40 °C.

5.3. Mass Spectrometry

-

Mass Spectrometer: A quadrupole time-of-flight (Q-TOF) or Orbitrap mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Ionization Mode: Positive ion mode.

-

Capillary Voltage: 3.5 kV.

-

Source Temperature: 120 °C.

-

Desolvation Gas Temperature: 350 °C.

-

Desolvation Gas Flow: 600 L/hr.

-

MS1 Scan Range: m/z 50-500.

-

MS/MS Fragmentation: Collision-Induced Dissociation (CID) or Higher-Energy C-trap Dissociation (HCD).

-

Collision Energy: Ramped collision energy (e.g., 10-40 eV) to observe a wide range of fragment ions.

-

Data Acquisition: Data-dependent acquisition (DDA) to trigger MS/MS scans on the most abundant precursor ions.

The workflow for this experimental protocol is depicted below:

Caption: Experimental workflow for LC-ESI-MS/MS analysis.

Conclusion

The mass spectrometry fragmentation pattern of this compound is predicted to be characterized by the facile cleavage of its two N-protecting groups. The formation of a prominent tropylium ion at m/z 91 is highly probable, serving as a key diagnostic peak. Other significant fragments arising from the loss of a benzyl radical and toluene, followed by secondary fragmentations, will provide a comprehensive picture of the molecule's structure. The provided experimental protocol offers a robust starting point for researchers to obtain high-quality mass spectra for this and similar N-protected amino acid derivatives. This guide serves as a valuable resource for the analytical characterization of this compound in various scientific and industrial applications.

An In-depth Technical Guide to the Stability and Storage of N-Benzyl-N-Cbz-glycine

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Benzyl-N-Cbz-glycine is a derivative of the amino acid glycine, featuring both a benzyl (Bn) and a benzyloxycarbonyl (Cbz or Z) protecting group on the amino nitrogen. This dual protection imparts specific chemical characteristics that are crucial for its application in multi-step organic synthesis, particularly in peptide chemistry and the development of complex bioactive molecules.[][2] The stability of this compound is paramount for ensuring the integrity and success of synthetic routes. This guide provides a detailed overview of the presumed stability profile and recommended storage conditions for this compound, along with generalized experimental protocols for its stability assessment.

Chemical Structure and Potential for Degradation

The chemical structure of this compound contains several key functional groups that influence its stability:

-

Carbamate Linkage (Cbz group): The benzyloxycarbonyl group is a carbamate that is generally stable under mild acidic and basic conditions.[3] However, it is susceptible to cleavage under specific conditions.

-

Benzyl Group: The N-benzyl group is generally stable under a wide range of conditions.

-

Carboxylic Acid: The glycine carboxylic acid moiety can participate in typical reactions of this functional group.

The primary degradation pathway for the Cbz group is hydrogenolysis. While generally stable, the Cbz group's stability can be influenced by factors such as temperature, pH, and the presence of catalysts.

Recommended Storage Conditions

Based on general guidelines for protected amino acids and related compounds, the following storage conditions are recommended to ensure the long-term stability of this compound.[4][5][6][7]

| Condition | Solid Form | In Solution |

| Long-Term Storage | -20°C in a tightly sealed container with a desiccant. Protection from light is also advised. | Not recommended. If absolutely necessary, store in aliquots at -80°C in a suitable dry, aprotic solvent. Avoid freeze-thaw cycles. |

| Short-Term Storage | 2-8°C in a tightly sealed container with a desiccant. | Store at -20°C for no more than one month. |

| Handling | Allow the container to warm to room temperature before opening to prevent condensation of moisture. Handle in an inert atmosphere (e.g., nitrogen or argon) if possible. | Use dry solvents and handle under an inert atmosphere. |

Factors Affecting Stability

Several environmental factors can influence the stability of this compound:

-

Moisture: The presence of water can lead to the hydrolysis of the carbamate linkage over time, especially at non-neutral pH. It is crucial to store the compound in a dry environment.[8]

-

Temperature: Elevated temperatures can accelerate degradation processes. Therefore, storage at low temperatures is recommended.[6]

-

Light: While not extensively documented for this specific molecule, protection from light is a general good practice for complex organic molecules to prevent potential photochemical degradation.[5]

-

Incompatible Materials: Strong oxidizing agents and strong acids should be avoided as they can potentially cleave the protecting groups.[]

The following diagram illustrates the relationship between these factors and the stability of the compound.

References

- 2. vectorlabs.com [vectorlabs.com]

- 3. First practical protection of alpha-amino acids as N,N-benzyloxycarbamoyl derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. peptide.com [peptide.com]

- 5. Proper Storage and Handling Guidelines for Peptides - Yanfen Biotech [en.yanfenbio.com]

- 6. Peptide Storage Guide - Creative Peptides [creative-peptides.com]

- 7. genscript.com [genscript.com]

- 8. Best Practices for Storing Peptides: Maximizing Stability and Potency - Peptide Partners [peptide.partners]

The Cornerstone of Peptide Chemistry: A Technical Guide to the Discovery and History of N-Protected Amino Acids

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern biochemistry and pharmaceutical development, the synthesis of peptides and proteins is a foundational technology. This guide provides an in-depth exploration of the discovery and history of N-protected amino acids, the essential tools that have enabled the chemical synthesis of these vital biomolecules. From the early struggles of peptide chemistry to the sophisticated automated synthesizers of today, the strategic use of N-α-amino protecting groups has been the key to unlocking the ability to construct complex peptide chains with precision and efficiency. This document details the pivotal discoveries, presents detailed experimental protocols for the use of the most important protecting groups, and offers a comparative analysis of their properties to inform synthetic strategy.

Early Endeavors and the Dawn of a New Chemistry

The journey into peptide synthesis began in the early 20th century with the pioneering work of German chemist Hermann Emil Fischer. In 1900, Fischer hypothesized that peptides were composed of amino acid chains linked by specific bonds, a concept he validated by 1902 with irrefutable proof of the peptide bond's existence.[1] By 1905, he had developed a method for peptide synthesis in the laboratory, marking the birth of a new field of study.[1] However, a significant hurdle remained: the challenge of selectively forming a peptide bond between the carboxyl group of one amino acid and the amino group of another without uncontrolled polymerization. Fischer himself was unable to find a suitable reversible blocking group for the amine function.[2]

The breakthrough came in 1932 when Max Bergmann and Leonidas Zervas introduced the carbobenzoxy (Cbz or Z) group .[3][4][5] This marked a new era in peptide synthesis, providing the first truly effective and reversible N-protecting group.[2][3] The Cbz group was stable under the conditions of peptide bond formation and could be selectively removed by catalytic hydrogenolysis, a mild method that did not cleave the newly formed peptide bonds.[6][7] This discovery was instrumental in the first synthesis of a peptide hormone, oxytocin, by Vincent du Vigneaud in 1953.[3][8]

The Revolution of Solid-Phase Peptide Synthesis and the Rise of the Boc Group

Despite the advance of the Cbz group, solution-phase peptide synthesis remained a tedious and time-consuming process, particularly for larger peptides.[9] A paradigm shift occurred in 1963 when Robert Bruce Merrifield developed solid-phase peptide synthesis (SPPS) .[6][9][10] In this innovative approach, the C-terminal amino acid is anchored to an insoluble polymer support (resin), and the peptide chain is assembled in a stepwise manner by adding protected amino acids.[3][10] This method dramatically simplified the purification process, as excess reagents and byproducts could be washed away by simple filtration, while the growing peptide remained attached to the solid support.[2]

For his groundbreaking work, which revolutionized peptide synthesis and enabled the automated synthesis of large peptides and even enzymes like ribonuclease A, Merrifield was awarded the Nobel Prize in Chemistry in 1984.[6][9][11]

The success of SPPS was intimately linked to the development of a suitable N-protecting group that was compatible with the solid-phase methodology. The tert-butyloxycarbonyl (Boc) group , an acid-labile protecting group, proved to be ideal for this purpose.[12][13] Introduced in the context of SPPS by Merrifield in 1964, the Boc group is stable to the basic conditions used for peptide coupling but can be readily removed with moderate acids like trifluoroacetic acid (TFA).[3][10] This "Boc/Bzl" strategy, where the Nα-amino group is protected with the acid-labile Boc group and side-chain functional groups are protected with more acid-stable benzyl-based groups, became the dominant method for SPPS for many years.[3]

The Fmoc Group and the Advent of Orthogonal Protection Strategies

A further refinement in SPPS came with the introduction of the 9-fluorenylmethoxycarbonyl (Fmoc) group by Louis A. Carpino and Grace Y. Han in 1970.[3][10] The Fmoc group is base-labile and can be removed under very mild conditions, typically with a solution of piperidine in N,N-dimethylformamide (DMF).[14][15] This offered a significant advantage over the Boc group, as it allowed for the use of acid-labile side-chain protecting groups and a milder final cleavage of the peptide from the resin.[16]

The development of the Fmoc group led to the concept of orthogonal protection , a strategy where different classes of protecting groups can be removed under distinct chemical conditions without affecting each other.[6][10] The Fmoc/tBu strategy, which combines the base-labile Fmoc group for Nα-protection with acid-labile tert-butyl (tBu)-based side-chain protecting groups, has become the most widely used method in SPPS today due to its mild conditions and versatility.[10][17]

Comparative Overview of Key N-Protecting Groups

The choice of N-protecting group is a critical decision in peptide synthesis, influencing the overall strategy, reaction conditions, and compatibility with other functional groups. The table below provides a summary of the key characteristics of the Cbz, Boc, and Fmoc groups.

| Protecting Group | Structure | Cleavage Conditions | Stability |

| Carbobenzoxy (Cbz or Z) | Benzyl-O-(C=O)- | Catalytic hydrogenolysis (e.g., H₂, Pd/C)[6][7] | Stable to mild acids and bases.[6] |

| tert-Butyloxycarbonyl (Boc) | (CH₃)₃C-O-(C=O)- | Strong acids (e.g., TFA, HCl)[6][9][12] | Stable to bases and catalytic hydrogenation.[6] |

| 9-Fluorenylmethoxycarbonyl (Fmoc) | Fluorenyl-CH₂-O-(C=O)- | Bases (e.g., 20% piperidine in DMF)[14][15] | Stable to acids and catalytic hydrogenation.[10][14] |

Detailed Experimental Protocols

The following sections provide detailed, generalized protocols for the introduction and removal of the Cbz, Boc, and Fmoc protecting groups. It is important to note that optimal reaction conditions may vary depending on the specific amino acid and substrate.

Carbobenzoxy (Cbz) Group

5.1.1 Cbz Protection of an Amino Acid (Solution Phase)

-

Reagents and Materials:

-

Amino acid

-

Benzyl chloroformate (Cbz-Cl)

-

Sodium bicarbonate (NaHCO₃) or Sodium carbonate (Na₂CO₃)

-

Dioxane (or THF) and Water

-

Ethyl acetate (EtOAc)

-

1 M Hydrochloric acid (HCl)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Standard laboratory glassware

-

-

Procedure:

-

Dissolve the amino acid (1.0 equiv) in a 2:1 mixture of THF/water (or dioxane/water).[7]

-

Add sodium bicarbonate (2.0 equiv).[7]

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add benzyl chloroformate (1.1-1.5 equiv) while stirring vigorously.[7]

-

Allow the reaction to warm to room temperature and stir for 2-4 hours or until completion as monitored by TLC.

-

Dilute the reaction mixture with water and wash with ethyl acetate to remove unreacted Cbz-Cl.

-

Acidify the aqueous layer to pH 2-3 with 1 M HCl.

-

Extract the Cbz-protected amino acid with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the product.[7]

-

5.1.2 Cbz Deprotection by Catalytic Hydrogenolysis

-

Reagents and Materials:

-

Cbz-protected amino acid or peptide

-

10% Palladium on carbon (Pd/C)

-

Methanol (MeOH) or Ethanol (EtOH)

-

Hydrogen gas (H₂) source (e.g., balloon or hydrogenation apparatus)

-

Celite

-

Standard laboratory glassware

-

-

Procedure:

-

Dissolve the Cbz-protected compound (1.0 equiv) in methanol or ethanol.[1]

-

Carefully add 10% Pd/C (5-10 mol%).[1]

-

Place the reaction mixture under an atmosphere of hydrogen gas.[1]

-

Stir the reaction vigorously at room temperature. Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.[1]

-

Concentrate the filtrate under reduced pressure to obtain the deprotected amine.[1]

-

tert-Butyloxycarbonyl (Boc) Group

5.2.1 Boc Protection of an Amino Acid (Solution Phase)

-

Reagents and Materials:

-

Amino acid

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Sodium hydroxide (NaOH) or Triethylamine (Et₃N)

-

Tetrahydrofuran (THF) or Dioxane and Water

-

Ethyl acetate (EtOAc)

-

1 M Hydrochloric acid (HCl) or 5% Citric acid solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Standard laboratory glassware

-

-

Procedure:

-

Dissolve the amino acid (1.0 equiv) in a mixture of THF (or dioxane) and water.

-

Add sodium hydroxide (to maintain pH ~10) or triethylamine (1.5 equiv).[3]

-

Add di-tert-butyl dicarbonate (1.1 equiv) and stir vigorously at room temperature for 2-4 hours or until completion.[3]

-

Dilute the mixture with water and wash with a non-polar solvent like hexane or ether to remove excess Boc₂O.

-

Cool the aqueous layer in an ice bath and acidify to pH 2-3 with 1 M HCl or 5% citric acid.[3]

-

Extract the Boc-protected amino acid with ethyl acetate (3x).[3]

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.[3]

-

5.2.2 Boc Deprotection in SPPS

-

Reagents and Materials:

-

Boc-protected peptide-resin

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Diisopropylethylamine (DIPEA) or another suitable base

-

Standard SPPS reaction vessel and filtration apparatus

-

-

Procedure:

-

Swell the Boc-protected peptide-resin in DCM.

-

Treat the resin with a solution of 25-50% TFA in DCM for 1-2 minutes.

-

Drain the solution.

-

Treat the resin again with 25-50% TFA in DCM for 20-30 minutes.

-

Drain the solution and wash the resin thoroughly with DCM.

-

Neutralize the resulting trifluoroacetate salt on the resin with a solution of 5-10% DIPEA in DCM.[18]

-

Wash the resin with DCM to prepare for the next coupling step.

-

9-Fluorenylmethoxycarbonyl (Fmoc) Group

5.3.1 Fmoc Protection of an Amino Acid (Solution Phase)

-

Reagents and Materials:

-

Amino acid

-

Fmoc-succinimidyl carbonate (Fmoc-OSu) or Fmoc-chloride (Fmoc-Cl)

-

Sodium bicarbonate (NaHCO₃)

-

Tetrahydrofuran (THF) and Water

-

Diethyl ether

-

1 M Hydrochloric acid (HCl)

-

Standard laboratory glassware

-

-

Procedure:

-

Dissolve the amino acid (1.0 equiv) and Fmoc-OSu (1.05 equiv) in a 2:1 mixture of THF and saturated aqueous NaHCO₃.[10]

-

Stir the reaction mixture at room temperature overnight.[10]

-

Dilute with water and adjust the pH to 9 with saturated aqueous NaHCO₃.[10]

-

Wash the mixture with diethyl ether to remove unreacted Fmoc-OSu.[10]

-

Acidify the aqueous layer to pH 1-2 with 1 M HCl.[10]

-

The Fmoc-protected amino acid will precipitate and can be collected by filtration or extracted with an organic solvent.

-

5.3.2 Fmoc Deprotection in SPPS

-

Reagents and Materials:

-

Fmoc-protected peptide-resin

-

20% Piperidine in N,N-dimethylformamide (DMF)

-

DMF

-

Standard SPPS reaction vessel and filtration apparatus

-

-

Procedure:

-

Swell the Fmoc-protected peptide-resin in DMF.[11]

-

Treat the resin with a solution of 20% piperidine in DMF for 5-10 minutes.[11][19]

-

Drain the solution.

-

Treat the resin again with a fresh solution of 20% piperidine in DMF for 15-20 minutes to ensure complete deprotection.[11]

-

Drain the solution and wash the resin thoroughly with DMF to remove piperidine and the dibenzofulvene-piperidine adduct.[11] The resin is now ready for the next coupling step.

-

Experimental and Logical Workflows

The following diagrams, generated using the DOT language, illustrate key experimental workflows in the use of N-protected amino acids.

Caption: General workflow for solution-phase N-protection of amino acids.

Caption: A typical cycle in Solid-Phase Peptide Synthesis (SPPS).

Caption: Comparison of the core deprotection and coupling steps in Boc and Fmoc SPPS.

Quantitative Data Summary

The efficiency of protection and deprotection reactions is crucial for the overall success of peptide synthesis. The following tables summarize typical reaction times and yields for the key protecting groups. It should be noted that these values can vary significantly based on the specific amino acid, reagents, and reaction conditions.

Table 1: Typical N-Protection Reaction Parameters

| Protecting Group | Reagent | Base | Solvent | Time (h) | Yield (%) |

| Cbz | Cbz-Cl | NaHCO₃ | Dioxane/H₂O | 2-20 | 80-95[7] |

| Boc | Boc₂O | NaOH | THF/H₂O | 2-12 | 85-98 |

| Fmoc | Fmoc-OSu | NaHCO₃ | THF/H₂O | 12-16 | 80-95[10] |

Table 2: Typical N-Deprotection Reaction Parameters in SPPS

| Protecting Group | Reagent | Solvent | Time (min) |

| Boc | 25-50% TFA | DCM | 20-30 |

| Fmoc | 20% Piperidine | DMF | 10-20[20] |

Conclusion

The discovery and development of N-protected amino acids have been the driving force behind the advancement of peptide chemistry. From the foundational work of Fischer and the introduction of the Cbz group to the revolutionary solid-phase methods enabled by the Boc and Fmoc groups, each innovation has brought us closer to the routine and efficient synthesis of complex peptides. For researchers and professionals in drug development, a deep understanding of the history, chemistry, and practical application of these protecting groups is essential for the rational design and successful execution of synthetic strategies for novel peptide-based therapeutics and research tools. The continued evolution of protecting group chemistry promises to further expand the horizons of what is possible in the chemical synthesis of biological molecules.

References

- 1. benchchem.com [benchchem.com]

- 2. rsc.org [rsc.org]

- 3. peptide.com [peptide.com]

- 4. Mild Method for Deprotection of the N-Benzyloxycarbonyl (N-Cbz) Group by the Combination of AlCl3 and HFIP [organic-chemistry.org]

- 5. ijacskros.com [ijacskros.com]

- 6. benchchem.com [benchchem.com]

- 7. total-synthesis.com [total-synthesis.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. total-synthesis.com [total-synthesis.com]

- 11. benchchem.com [benchchem.com]

- 12. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. Lokey Lab Protocols: Fmoc [lokeylab.wikidot.com]

- 15. eurekaselect.com [eurekaselect.com]

- 16. Cbz-Protected Amino Groups [organic-chemistry.org]

- 17. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]

- 18. benchchem.com [benchchem.com]

- 19. chem.uci.edu [chem.uci.edu]

- 20. academic.oup.com [academic.oup.com]

Methodological & Application

Application Notes and Protocols for N-Benzylglycine Incorporation in Solid-Phase Peptide Synthesis (SPPS)

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the incorporation of N-benzylglycine into peptide and peptoid structures using solid-phase synthesis. The primary focus is on the submonomer method, a robust and versatile approach for synthesizing N-substituted glycine oligomers (peptoids). Additionally, the potential application of pre-formed N-protected N-benzylglycine monomers is discussed.

Introduction to N-Benzylglycine in Peptide Synthesis

N-benzylglycine is an N-alkylated derivative of glycine that serves as a valuable building block in the synthesis of peptidomimetics, particularly peptoids.[1] Peptoids, or N-substituted glycine oligomers, are a class of synthetic polymers that mimic the structure of peptides but feature side chains attached to the backbone nitrogen atom rather than the alpha-carbon.[2][3] This structural modification imparts several advantageous properties, including resistance to proteolytic degradation, increased cell permeability, and the ability to explore a vast chemical space for drug discovery and materials science.[2][3]

The incorporation of an N-benzyl group introduces a rigid and hydrophobic moiety, which can significantly influence the conformational stability and receptor binding affinity of the resulting molecule.[1]

The Submonomer Method for N-Benzylglycine Incorporation

The most common and efficient method for incorporating N-benzylglycine and other N-substituted glycines into a sequence on a solid support is the submonomer method, developed by Zuckermann et al.[2] This approach involves a two-step iterative cycle:

-

Acylation: The free amine on the solid support is acylated with a haloacetic acid, typically bromoacetic acid.

-

Nucleophilic Displacement: The resulting bromoacetylated resin is treated with a primary amine, in this case, benzylamine, which displaces the bromide to form the N-substituted glycine residue.

This method is highly versatile as it allows for the introduction of a wide variety of side chains by simply changing the primary amine used in the displacement step.[1][4] The submonomer method is compatible with standard Fmoc-based solid-phase peptide synthesis (SPPS) conditions and can be readily automated.[4]

Experimental Workflow for the Submonomer Method

Caption: Workflow for N-benzylglycine incorporation via the submonomer method.

Detailed Experimental Protocol: Submonomer Synthesis of a Peptoid Containing N-Benzylglycine

This protocol describes the manual synthesis of a peptoid containing an N-benzylglycine residue on a Rink Amide resin.

Materials:

-

Rink Amide MBHA resin (0.5 - 0.75 mmol/g loading)[5]

-

N,N'-Dimethylformamide (DMF)[5]

-

N-methylpyrrolidinone (NMP)[5]

-

Bromoacetic acid

-

N,N'-Diisopropylcarbodiimide (DIC)[5]

-

Benzylamine

-

20% (v/v) 4-methylpiperidine in DMF (for Fmoc removal if starting from an Fmoc-protected amino acid)[5]

-

Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water[5]

-

Dichloromethane (DCM)

-

Diethyl ether

Procedure:

-

Resin Swelling:

-

Place the desired amount of Rink Amide resin in a fritted syringe reaction vessel.

-

Add DMF to swell the resin and agitate for 30 minutes.

-

Drain the DMF.[5]

-

-

Fmoc Deprotection (if applicable):

-

If the synthesis starts from an Fmoc-protected amino acid on the resin, add 20% 4-methylpiperidine in DMF.

-

Agitate for 10-20 minutes and drain.

-

Repeat the deprotection step once more.

-

Wash the resin thoroughly with DMF.

-

-

Acylation Step:

-

Prepare a 1 M solution of bromoacetic acid in DMF.

-

Prepare a 1 M solution of DIC in DMF.

-

Add the bromoacetic acid solution (e.g., 10 equivalents relative to resin loading) to the resin.

-

Add the DIC solution (e.g., 10 equivalents) to the resin.

-

Agitate the mixture for 20-30 minutes at room temperature.

-

Drain the reaction solution and wash the resin with DMF.

-

-

Nucleophilic Displacement Step:

-

Prepare a 1-2 M solution of benzylamine in NMP.[5]

-

Add the benzylamine solution to the bromoacetylated resin.

-

Agitate the mixture for 1-2 hours at room temperature.

-

Drain the solution and wash the resin thoroughly with DMF and then DCM.

-

-

Chain Elongation:

-

Repeat steps 3 and 4 for each subsequent N-substituted glycine residue to be added to the sequence. For standard amino acid addition, use standard Fmoc-SPPS coupling protocols.

-

-

Final Cleavage and Deprotection:

-

After the final residue is incorporated, wash the resin with DCM and dry under vacuum.

-

Add the cleavage cocktail (95% TFA/2.5% TIS/2.5% Water) to the resin.[6]

-

Gently agitate the mixture at room temperature for 2-3 hours.[6]

-

Filter the cleavage solution to separate it from the resin beads.

-

Precipitate the crude peptoid by adding the filtrate to cold diethyl ether.

-

Collect the precipitate by centrifugation and wash with cold diethyl ether.

-

Dry the crude product under vacuum.

-

Quantitative Data for the Submonomer Method

The submonomer method is known for its high efficiency. The following table summarizes typical quantitative data.

| Parameter | Typical Value | Reference |

| Acylation Time | 20 - 30 minutes | [5] |

| Displacement Time | 1 - 2 hours | [5] |

| Coupling Efficiency per Cycle | > 99% | General literature |

| Final Crude Purity | Sequence dependent, often > 80% | General literature |

Use of Pre-formed N-Benzyl-N-Cbz-glycine Monomers

While the submonomer method is prevalent, it is also possible to incorporate N-benzylglycine using a pre-synthesized and protected monomer, such as this compound. This approach would follow standard SPPS protocols.

The synthesis of Fmoc-protected N-substituted glycines for use in standard SPPS has been described.[1] A similar approach can be taken for a Cbz-protected version. The general strategy involves the synthesis of the N-benzylglycine, followed by protection of the secondary amine with a Cbz group.

Logical Workflow for Using this compound

References

- 1. N-Benzylglycine | High-Purity Building Block [benchchem.com]

- 2. Solid-Phase Synthesis of N-Substituted Glycine Oligomers (α-Peptoids) and Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. lup.lub.lu.se [lup.lub.lu.se]

- 4. Submonomer synthesis of sequence defined peptoids with diverse side-chains [escholarship.org]

- 5. escholarship.org [escholarship.org]

- 6. tools.thermofisher.com [tools.thermofisher.com]

Application Notes and Protocols: Deprotection of N-Benzyl-N-Cbz-glycine via Catalytic Hydrogenation

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of organic synthesis, particularly in peptide and medicinal chemistry, the strategic use of protecting groups is paramount. The N-Benzyl (Bn) and N-benzyloxycarbonyl (Cbz or Z) groups are frequently employed to temporarily shield the reactivity of primary and secondary amines due to their stability across a wide range of reaction conditions. The simultaneous and efficient removal of both these groups from a substrate like N-Benzyl-N-Cbz-glycine is a critical step in many synthetic pathways, yielding the free amino acid for subsequent transformations.

Catalytic hydrogenation stands as a premier method for the cleavage of both N-Bn and N-Cbz protecting groups. This technique offers mild reaction conditions, clean conversions, and high yields, making it an attractive choice in complex molecule synthesis.[1] The process typically involves the use of a palladium catalyst, most commonly palladium on carbon (Pd/C), in the presence of a hydrogen source.[1] This document provides detailed protocols for two common catalytic hydrogenation methods for the deprotection of this compound: standard hydrogenolysis using hydrogen gas and catalytic transfer hydrogenation with a hydrogen donor like ammonium formate.

Chemical Transformation

The deprotection of this compound via catalytic hydrogenation results in the cleavage of the C-N bond of the benzyl group and the C-O bond of the benzyloxycarbonyl group, liberating the free glycine, toluene, and carbon dioxide as byproducts.

Caption: Deprotection of this compound.

Data Presentation: Comparison of Deprotection Methods